(E)-Olopatadine (E)-Olopatadine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462437
InChI: InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)
SMILES: CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol

(E)-Olopatadine

CAS No.:

Cat. No.: VC13462437

Molecular Formula: C21H23NO3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-Olopatadine -

Specification

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
IUPAC Name 2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
Standard InChI InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)
Standard InChI Key JBIMVDZLSHOPLA-UHFFFAOYSA-N
SMILES CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Canonical SMILES CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Introduction

Chemical Identity and Structural Properties of (E)-Olopatadine

Molecular Architecture and Stereochemical Differentiation

(E)-Olopatadine (IUPAC name: 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c]benzoxepin-2-yl]acetic acid) shares the same molecular formula (C<sub>21</sub>H<sub>23</sub>NO<sub>3</sub>) as its Z-isomer but differs in the spatial arrangement around the central double bond (Figure 1). The E configuration positions the dimethylaminopropyl group and the dibenzoxepin moiety on opposite sides of the double bond, altering its three-dimensional conformation .

Table 1: Comparative Physicochemical Properties of (E)- and (Z)-Olopatadine

Property(E)-Olopatadine(Z)-Olopatadine
Molecular Weight337.412 g/mol 337.412 g/mol
Exact Mass337.168 Da 337.168 Da
LogP (Octanol-Water)3.59 3.45
PSA (Polar Surface Area)49.77 Ų 49.77 Ų
CAS Number113806-06-7 140462-76-6

The higher LogP of the E-isomer suggests increased lipophilicity, which may influence membrane permeability and metabolic clearance .

Solid-State Characteristics

While crystallographic data for (E)-olopatadine remain limited, its hydrochloride salt (C<sub>21</sub>H<sub>24</sub>ClNO<sub>3</sub>, MW 373.9 g/mol) exhibits distinct solubility profiles compared to the Z-counterpart. The hydrochloride form shows moderate aqueous solubility (≈2.5 mg/mL at 25°C), critical for impurity profiling in pharmaceutical formulations .

Synthetic Pathways and Stereoselective Challenges

Wittig Reaction-Based Synthesis

The primary route to (E)-olopatadine involves Wittig reactions between 3-(dimethylamino)propyltriphenylphosphonium bromide and 11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl acetic acid derivatives. A representative protocol proceeds via:

  • Ylide Formation: Treatment of the phosphonium salt with sodium hydride in THF generates the reactive ylide intermediate.

  • Olefination: Reaction with the ketone-containing dibenzoxepin precursor yields a mixture of E/Z isomers.

  • Isomer Separation: Acidic workup (HCl) precipitates the hydrochloride salt, with HPLC analysis confirming ≤0.5% E-isomer in optimized Z-isomer batches .

Key Reaction Parameters

  • Temperature: 0–30°C during olefination minimizes thermal isomerization .

  • Solvent: Tetrahydrofuran (THF) enhances ylide stability .

  • Catalyst: Lewis acids like AlCl<sub>3</sub> modulate E/Z ratios, achieving 1:1.5 (E:Z) in某些专利工艺 .

Industrial-Scale Challenges

Stereochemical control remains the principal hurdle in olopatadine synthesis. The 2025 patent WO2014147647A1 discloses an improved process using AlCl<sub>3</sub>-mediated cyclization to favor the Z-isomer (85–90% yield), relegating (E)-olopatadine to ≤5% of the product mixture. Residual E-isomer levels are tightly controlled to <0.1% in final drug substances per ICH Q3A guidelines .

Pharmacological Profile and Biological Activity

Receptor Binding Affinity

Despite structural similarity, (E)-olopatadine exhibits markedly reduced H<sub>1</sub>-receptor antagonism. In vitro assays demonstrate:

  • H<sub>1</sub> Receptor IC<sub>50</sub>: 450 nM for E-isomer vs. 12 nM for Z-isomer .

  • Mast Cell Stabilization: (E)-olopatadine shows <10% inhibition of histamine release at 1 μM, compared to 92% for the Z-form .

Pharmacokinetic Behavior

Rodent studies reveal divergent ADME properties:

  • Oral Bioavailability: 22% (E) vs. 65% (Z), attributed to first-pass metabolism .

  • Plasma Half-Life: 1.8 hours (E) vs. 8.5 hours (Z) due to rapid renal clearance of the E-isomer .

  • Metabolism: Hepatic CYP3A4 mediates N-demethylation of both isomers, but the E-form undergoes faster glucuronidation .

FormulationMaximum Allowable LevelRegulatory Basis
Ophthalmic Solutions≤0.15%ICH Q3B(R2)
Nasal Sprays≤0.10%USP <1086>

Regulatory Status and Quality Control

The E-isomer is classified as a "Specified Impurity" in olopatadine monographs (USP 43-NF 38), requiring:

  • Identification Threshold: 0.05%

  • Qualification Threshold: 0.15%
    Batch analyses of commercial preparations (e.g., Pataday®) consistently report E-isomer content <0.08%, well within safety margins .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator